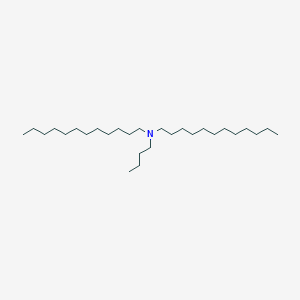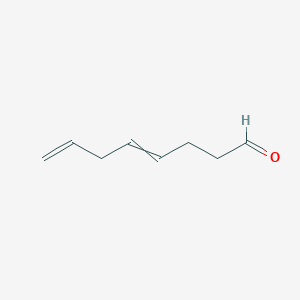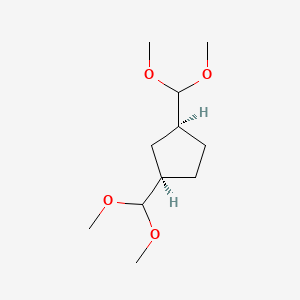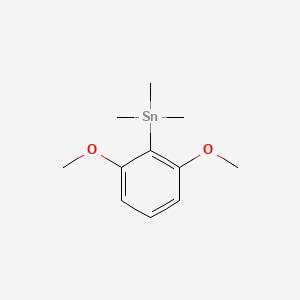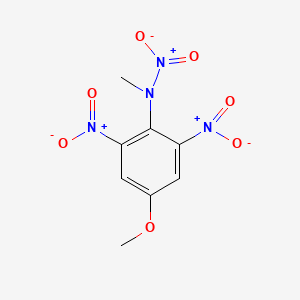
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- is an organic compound with the molecular formula C8H11NO. It is also known by other names such as p-Anisidine, N-methyl-; p-Methoxy-N-methylaniline; N-Methyl-p-anisidine; N-Methyl-4-methoxyaniline; 4-Methoxy-N-methylaniline; 4-Methoxy-N-methylbenzenamine; N-Methyl-p-ansidine; 1-Methylamino-4-methoxybenzene; and N-methyl-4-anisidine . This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom.
Preparation Methods
The synthesis of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves several steps. One common method is the nitration of N-methyl-p-anisidine. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process can lead to the formation of corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride (NaBH4). The reduction process converts the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and nitro groups influence the reactivity and orientation of the substitution.
Scientific Research Applications
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its unique structure allows for the exploration of different reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving aromatic amines.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups and the methoxy group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and modulate biological processes .
Comparison with Similar Compounds
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- can be compared with other similar compounds such as:
p-Anisidine: This compound lacks the nitro groups present in Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-, making it less reactive in certain chemical reactions.
N-Methyl-p-anisidine: Similar to p-Anisidine but with a methyl group attached to the nitrogen atom, this compound also lacks the nitro groups, resulting in different reactivity and applications.
4-Methoxy-N-methylaniline:
Properties
CAS No. |
57205-99-9 |
|---|---|
Molecular Formula |
C8H8N4O7 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
N-(4-methoxy-2,6-dinitrophenyl)-N-methylnitramide |
InChI |
InChI=1S/C8H8N4O7/c1-9(12(17)18)8-6(10(13)14)3-5(19-2)4-7(8)11(15)16/h3-4H,1-2H3 |
InChI Key |
XZFGPJVKPMVOJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


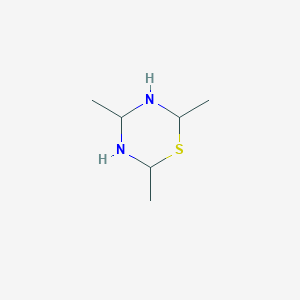

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
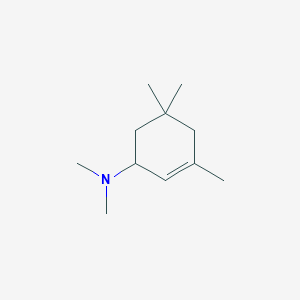
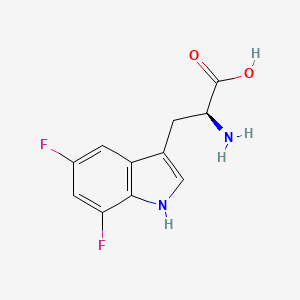
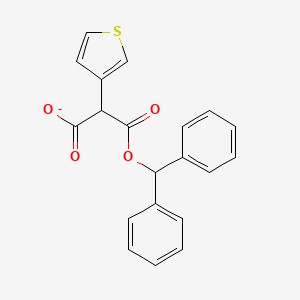
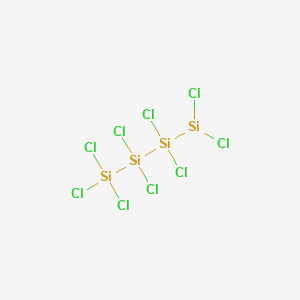
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
